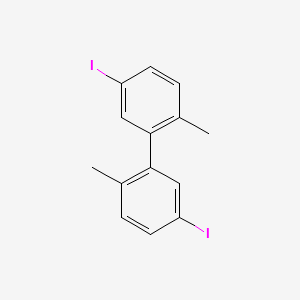![molecular formula C88H76N6O8 B1435868 9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] CAS No. 1801701-58-5](/img/structure/B1435868.png)
9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]
Descripción general
Descripción
9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] is a useful research compound. Its molecular formula is C88H76N6O8 and its molecular weight is 1345.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives have been instrumental in the development of high-performance Organic Light-Emitting Diodes (OLEDs). The study by Ye et al. (2010) demonstrates the use of carbazole-based materials in OLEDs, highlighting their role in enhancing device efficiency and brightness. These materials exhibit excellent solubility and chemical miscibility, which are crucial for OLED applications (Ye et al., 2010).
Luminescent Materials
Carbazole Schiff base derivatives have been identified as potential luminescent materials. Zhou Hong-ping (2010) synthesized novel carbazole Schiff base derivatives and explored their UV and fluorescence properties, emphasizing their potential in luminescence applications (Zhou Hong-ping, 2010).
Photophysical Properties
The study by Hu et al. (2018) on nitrophenyl substituted carbazole derivatives reveals their aggregation-induced emission properties and mechanochromic behavior. This research is significant in understanding the photophysical properties of carbazole-based compounds and their potential applications in fluorescence and mechanochromism (Hu et al., 2018).
Electrochromic Properties
Carbazole derivatives have been used in the synthesis of novel aromatic polyurethanes with electrochromic properties. The work by Ji et al. (2016) demonstrates how these materials can change color via electro-oxidation, suggesting potential applications in smart windows and memory devices (Ji et al., 2016).
Electroluminescence
Shi et al. (2015) synthesized a novel compound containing tetraphenylethene, carbazole, and dimesitylboron moieties, exhibiting aggregation-induced emission and good electroluminescence performances. This compound was used in OLED devices, demonstrating the versatile applications of carbazole derivatives in electroluminescence (Shi et al., 2015).
Memory Characteristics
Zhao et al. (2016) synthesized novel soluble polyimides based on asymmetrical diamines containing carbazole. These polymers exhibited high thermal stability and were used in resistive switching devices, showing capabilities as memory materials (Zhao et al., 2016).
Solar Cells
Ji et al. (2019) explored the use of carbazole-based materials in perovskite solar cells (PSCs) as hole-transport materials. Their study shows the potential of carbazole derivatives in improving the efficiency of PSCs (Ji et al., 2019).
Scientific Research Applications of 9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]
Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Research indicates that materials featuring a highly twisted tetrahedral conformation, which include this compound, show significantly higher maximum efficiencies in OLEDs compared to commonly used materials. This advancement is pivotal in OLED technology, especially for solution-processed blue phosphorescent OLEDs based on small molecules (Ye et al., 2010).
Luminescent Materials
Carbazole Schiff base derivatives, which are closely related to the compound , have shown potential as luminescent materials. This application is significant in the field of optoelectronics, where such materials can be used for a variety of light-emitting applications (Zhou Hong-ping, 2010).
Copolymers for Electronics
The synthesis of copolymers containing elements like carbazole and fluorene, which are structurally similar to the compound , has been explored for electronic applications. These copolymers have been characterized for their use in devices like resistive switching devices, demonstrating their potential in memory devices and electronic applications (Grigoras & Antonoaia, 2005).
Electrochromic Properties
Studies have shown that polymers and copolymers based on carbazole exhibit interesting electrochromic properties. These properties make them suitable for applications like smart windows and memory devices, where changeable transparency and coloration are valuable (Ji et al., 2016).
Photophysical Properties
Compounds containing carbazole moieties have been synthesized and investigated for their photophysical properties. This research is crucial in the development of new materials for optoelectronic devices, including light-emitting diodes and photovoltaic cells (Jiao et al., 2017).
Aggregation-Induced Emission
Carbazole-based fluorophores, closely related to the compound , have shown aggregation-induced emission (AIE) properties. These properties are essential for developing new luminescent materials, which can be used in various applications, including sensing and display technologies (Jiao et al., 2019).
Propiedades
IUPAC Name |
9-[[2-[[3,6-bis(4-methoxy-N-(4-methoxyphenyl)anilino)carbazol-9-yl]methyl]phenyl]methyl]-3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)carbazole-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H76N6O8/c1-95-73-33-13-61(14-34-73)91(62-15-35-74(96-2)36-16-62)69-29-49-85-81(53-69)82-54-70(92(63-17-37-75(97-3)38-18-63)64-19-39-76(98-4)40-20-64)30-50-86(82)89(85)57-59-11-9-10-12-60(59)58-90-87-51-31-71(93(65-21-41-77(99-5)42-22-65)66-23-43-78(100-6)44-24-66)55-83(87)84-56-72(32-52-88(84)90)94(67-25-45-79(101-7)46-26-67)68-27-47-80(102-8)48-28-68/h9-56H,57-58H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFCAZNSGCEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)CC8=CC=CC=C8CN9C1=C(C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=C9C=CC(=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H76N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



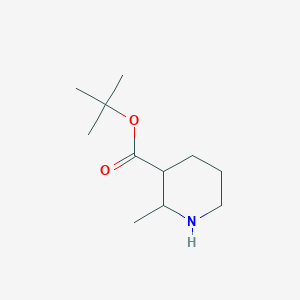
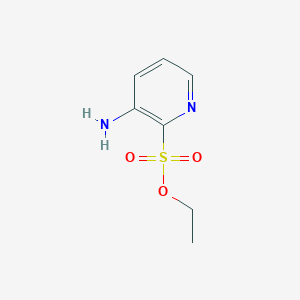
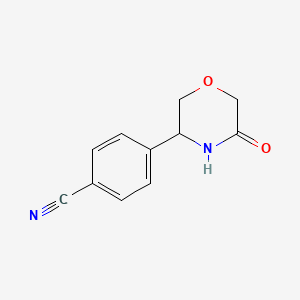
![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
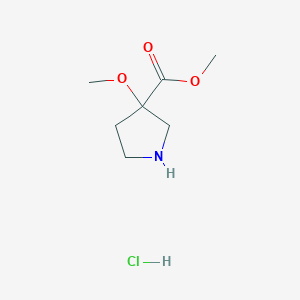
![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
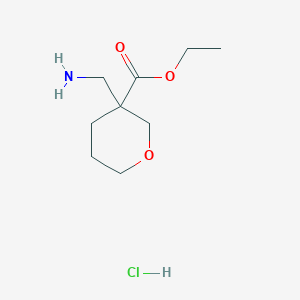
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)
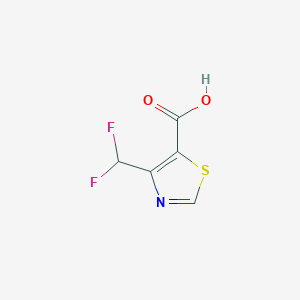
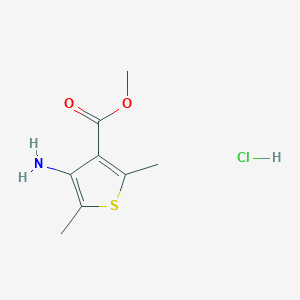
![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)

